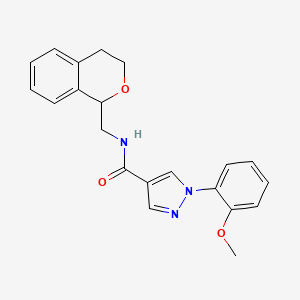![molecular formula C16H16N2O2 B5572439 N-(2-oxo-1-propyl-1,2-dihydrobenzo[cd]indol-6-yl)acetamide](/img/structure/B5572439.png)
N-(2-oxo-1-propyl-1,2-dihydrobenzo[cd]indol-6-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-oxo-1-propyl-1,2-dihydrobenzo[cd]indol-6-yl)acetamide, also known as CPI-613, is a novel anticancer agent that has shown promising results in preclinical and clinical studies. It is a small molecule inhibitor that targets the tricarboxylic acid (TCA) cycle, which is a critical metabolic pathway for cancer cells. CPI-613 has been shown to induce apoptosis and inhibit the growth of various cancer cells, including pancreatic, lung, and ovarian cancer.
Wissenschaftliche Forschungsanwendungen
Chemical Structure and Conformation
The chemical structure of compounds similar to N-(2-oxo-1-propyl-1,2-dihydrobenzo[cd]indol-6-yl)acetamide, such as N-benzyl-2-(2-nitroimidazol-1-yl)acetamide, can be described in terms of the orientation of planar fragments and their dihedral angles, highlighting the importance of spatial arrangement in their biological activity. This structural configuration is crucial for the establishment of intermolecular hydrogen bonds, which are significant for their chemical stability and reactivity (Soares-Sobrinho et al., 2018).
Metabolic Pathways
Research into the metabolic pathways of compounds structurally related to this compound reveals the transformation processes these substances undergo in biological systems. For example, alachlor, a chloroacetanilide herbicide, undergoes a complex metabolic pathway involving oxidative and non-oxidative steps leading to the formation of a carcinogenic metabolite. Understanding these pathways is vital for assessing the potential health risks and environmental impact of these compounds (Coleman et al., 1999).
Biological Activities
The synthesis and screening of derivatives of indoles and acetamides have shown significant anti-inflammatory and antiproliferative activities. These findings suggest potential therapeutic applications for compounds with a similar chemical backbone. For instance, some derivatives have demonstrated considerable activity against human cancer cell lines and inflammation, indicating their relevance in the development of new anti-cancer and anti-inflammatory drugs (Rapolu et al., 2013).
Molecular Docking and Computational Studies
Computational approaches, including molecular docking and geometry optimization, have been applied to similar compounds to understand their interactions with biological targets, such as enzymes and receptors. These studies provide insights into the mechanism of action at the molecular level and facilitate the design of more effective and selective drugs. For instance, an indole acetamide derivative has shown potential as an anti-inflammatory drug through in silico modeling, targeting specific domains of cyclooxygenase enzymes (Al-Ostoot et al., 2020).
Environmental Implications and Safety
The comparative metabolism of chloroacetamide herbicides in human and rat liver microsomes highlights the differences in metabolic pathways across species. Such studies are crucial for assessing the environmental persistence and potential toxicity of chemicals, including those structurally related to this compound. Understanding these aspects is essential for developing safer chemical agents with minimal adverse environmental and health effects (Coleman et al., 2000).
Eigenschaften
IUPAC Name |
N-(2-oxo-1-propylbenzo[cd]indol-6-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-3-9-18-14-8-7-13(17-10(2)19)11-5-4-6-12(15(11)14)16(18)20/h4-8H,3,9H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYWPSCJRWQFIGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C3C(=C(C=C2)NC(=O)C)C=CC=C3C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-tert-butyl-4-{[4-(1,3-thiazol-2-yl)-1-piperazinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5572357.png)

![2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B5572381.png)
![3-methyl-6-[3-({4-[6-(4-methyl-1-piperidinyl)-3-pyridazinyl]-1-piperazinyl}carbonyl)phenoxy]pyridazine](/img/structure/B5572390.png)
![4-{[3-(benzyloxy)benzylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5572392.png)
![3-(5-{(2S)-1-[(3-isobutyl-5-isoxazolyl)carbonyl]-2-pyrrolidinyl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B5572401.png)


![2-({3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B5572422.png)
![[4-(5-methyl-2-phenyl-3-furoyl)-1,4-oxazepan-6-yl]methanol](/img/structure/B5572427.png)
![6-(1,3-benzodioxol-5-ylmethyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B5572441.png)
![4-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-2,6-dimethoxyphenol](/img/structure/B5572445.png)
![N-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5572447.png)
